molecular formula C19H22Cl2N2O3S B7720263 N-(tert-butyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide

N-(tert-butyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide

Cat. No. B7720263
M. Wt: 429.4 g/mol
InChI Key: PUDSBDXRLJXSKT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized through a complex chemical process and has been found to exhibit promising biochemical and physiological effects. In

Scientific Research Applications

N-(tert-butyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide has been found to exhibit potential therapeutic applications in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. In addition, the compound has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, the compound has also been found to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that the compound has anti-cancer, anti-inflammatory and analgesic properties. In addition, the compound has also been found to exhibit antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide is its potential therapeutic applications in the field of cancer research. The compound has been found to exhibit anti-cancer properties and can inhibit the growth of cancer cells. In addition, the compound has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, the complex synthesis process and the lack of understanding of the mechanism of action can limit the use of the compound in lab experiments.

Future Directions

There are several future directions for the research and development of N-(tert-butyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide. One possible direction is to further investigate the mechanism of action of the compound and its potential therapeutic applications in the field of cancer research. Another direction is to explore the potential use of the compound in the treatment of inflammatory diseases. In addition, further research can be conducted to optimize the synthesis process and to develop more efficient and cost-effective methods for the production of the compound.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-cancer, anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. However, the complex synthesis process and the lack of understanding of the mechanism of action can limit the use of the compound in lab experiments. Further research and development are needed to fully explore the potential of this compound in the field of scientific research.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)acetamide involves a multi-step process that requires specialized equipment and expertise. The process begins with the reaction of 4-chlorobenzyl chloride with sodium sulfonate to produce 4-chlorobenzylsulfonate. This intermediate is then reacted with 4-chloroaniline to produce 4-chloro-N-(4-chlorobenzyl)aniline. The final step involves the reaction of 4-chloro-N-(4-chlorobenzyl)aniline with N-(tert-butyl)acetamide in the presence of a catalyst to produce this compound.

properties

IUPAC Name

N-tert-butyl-2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-19(2,3)22-18(24)13-23(12-14-4-6-15(20)7-5-14)27(25,26)17-10-8-16(21)9-11-17/h4-11H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDSBDXRLJXSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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